molecular formula C4H9ClN2O3 B7818121 Glycylglycine hydrochloride CAS No. 23851-28-7

Glycylglycine hydrochloride

Cat. No.: B7818121
CAS No.: 23851-28-7
M. Wt: 168.58 g/mol
InChI Key: YHBAZQDEMYQPJL-UHFFFAOYSA-N
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Description

Glycylglycine hydrochloride is the hydrochloride salt of the simplest dipeptide, glycylglycine, and serves as a valuable reagent in biochemical and pharmaceutical research . A primary research application is its use as a chemical chaperone to significantly enhance the solubility and yield of recombinant proteins expressed in E. coli systems. Recent studies demonstrate that integrating 0.1–0.4M glycylglycine into growth media increased the solubility of recombinant viral core and envelope proteins by over 240-fold, facilitating the production of soluble, immunoreactive antigens for diagnostic assay development . Furthermore, this compound is widely utilized as an effective biological buffer, with useful pH ranges between pH 2.5–3.8 and 7.5–8.9, making it suitable for various enzymatic reactions and cell culture media . It also plays a critical role as a reagent in specific biochemical assays; for example, it serves as the most suitable acceptor molecule for γ-glutamyltransferase (GGT) in clinical chemistry . In metallobiology, glycylglycine, as a ligand, can form complexes with metals like magnesium, creating compounds with significant solubility and cellular uptake, which are explored as potential nutritional supplements . This product is provided as a high-purity white powder (Assay ≥99%) and is intended For Research Use Only (RUO). It is not intended for diagnostic or therapeutic use in humans or animals.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[(2-aminoacetyl)amino]acetic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8N2O3.ClH/c5-1-3(7)6-2-4(8)9;/h1-2,5H2,(H,6,7)(H,8,9);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHBAZQDEMYQPJL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(=O)NCC(=O)O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H9ClN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

556-50-3 (Parent)
Record name Glycine, glycyl-, hydrochloride (1:1)
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Record name N-Glycylglycine hydrochloride
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DSSTOX Substance ID

DTXSID1065342
Record name Glycine, glycyl-, hydrochloride
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Molecular Weight

168.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

13059-60-4, 23851-28-7
Record name Glycylglycine hydrochloride
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Record name Glycine, glycyl-, hydrochloride (1:?)
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Record name Glycine, glycyl-, hydrochloride (1:1)
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Record name N-Glycylglycine hydrochloride
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Record name Glycine, glycyl-, hydrochloride (1:1)
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Record name Glycine, glycyl-, hydrochloride
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Record name N-glycylglycine monohydrochloride
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Preparation Methods

Traditional Synthesis via Cyclic Intermediate Formation

The most widely documented method for glycylglycine synthesis involves the formation of a cyclic diketopiperazine intermediate, followed by hydrolysis and acidification to yield the hydrochloride salt. According to the Chinese patent CN101759767A, glycine undergoes condensation in glycerol at 175–180°C to form 2,5-diketopiperazine . This intermediate is isolated via filtration and recrystallization before being hydrolyzed under alkaline conditions. Specifically, 2,5-diketopiperazine is dissolved in 1 M sodium hydroxide, and the solution is acidified to pH 6.0 using hydrochloric acid . Subsequent ethanol addition precipitates glycylglycine, which is then converted to its hydrochloride form by treating with excess HCl.

Key Parameters:

  • Temperature: Reflux at 175–180°C ensures complete dehydration of glycine.

  • Solvent Ratio: A glycerol-to-glycine ratio of 5 mL:2 g optimizes intermediate yield (89%) .

  • Acidification: Adjusting pH to 6.0 with HCl prevents over-protonation while stabilizing the peptide bond .

This method achieves an overall yield of 81% for glycylglycine, with the hydrochloride form obtainable via additional HCl treatment .

Direct Acidification of Glycylglycine

Adapting techniques from glycine hydrochloride synthesis, glycylglycine hydrochloride can be prepared by direct reaction of glycylglycine with concentrated hydrochloric acid. The U.S. patent US4988789A outlines a two-step process for glycine hydrochloride involving equimolar glycine and HCl, followed by cooling and filtration . For glycylglycine, this method requires stoichiometric adjustment to account for its two amine groups. Dissolving glycylglycine in concentrated HCl at 50–55°C, followed by cooling to −15°C, precipitates the hydrochloride salt. A second crop is obtained by saturating the filtrate with anhydrous HCl, yielding a combined purity of 95–99% .

Optimization Insights:

  • Stoichiometry: A 2:1 molar ratio of HCl to glycylglycine ensures complete protonation.

  • Temperature Control: Gradual cooling to −15°C minimizes co-precipitation of impurities .

  • Yield Enhancement: Sequential crops increase total yield to >90%, comparable to glycine hydrochloride synthesis .

Analytical Validation and Characterization

Confirming the identity and purity of this compound requires multimodal analysis:

Table 1: Analytical Techniques for this compound

TechniqueParameters AnalyzedKey FindingsSource
ICP-MSMg, N contentConfirms stoichiometry
TGAThermal stabilityDecomposition at 258–260°C
NMRStructural confirmationPeaks at δ 3.38 (H1)
Chloride Ion TestPurity assessmentAbsence of free Cl⁻

Challenges and Industrial Considerations

  • Byproduct Formation: Incomplete hydrolysis of 2,5-diketopiperazine may yield glycine impurities, necessitating rigorous recrystallization .

  • Corrosive Reagents: Concentrated HCl demands corrosion-resistant equipment, increasing production costs .

  • Scalability Limits: Traditional methods require large solvent volumes, complicating industrial scale-up .

Chemical Reactions Analysis

Coordination Chemistry with Metal Ions

Glycylglycine hydrochloride acts as a tridentate ligand, coordinating via terminal amine, amide backbone, and carboxylic acid groups.

Table 1: Spectroscopic Changes Upon Coordination

ParameterThis compoundMagnesium Complex
–NH₃⁺ IR (cm⁻¹)2055Absent
–OH IR (cm⁻¹)32873360 (H₂O)
¹H NMR Shift (ppm)3.38 (H₁)2.92 (H₁)

Peptide Bond Formation and Condensation Reactions

This compound serves as a building block for longer peptides.

Radical Formation Under Irradiation

Electron spin resonance (ESR) studies revealed radical formation in irradiated crystals :

  • Radical Structure : ClNH₃–CH₂–CONH–CH–COOH identified post-irradiation .

  • Hyperfine Splitting : α- and amide protons contributed to ESR hyperfine structure, correlating with crystal lattice stability .

Acid-Base Reactions and Solubility

This compound’s solubility and reactivity are pH-dependent:

  • Solubility : Highly soluble in water (8.5–10.5% w/w at 20°C) .

  • Buffer Applications : At 0.1–0.4M, it enhances recombinant protein solubility by 225–242 fold by stabilizing charged residues .

Thermal Decomposition

Thermogravimetric analysis (TGA) of the magnesium complex showed:

  • Hydrate Loss : 12.6% weight loss at 100–150°C (pentahydrate) .

  • Ligand Decomposition : Exothermic peak at 290°C corresponding to glycylglycine breakdown .

Biochemical Interactions

  • Antigen Stabilization : this compound (0.4M) improved HCV core/E1/E2 antigen solubility, enabling 100% diagnostic accuracy in immunoassays .

  • Chaperone-like Activity : Reduced protein aggregation by stabilizing partially folded intermediates .

Scientific Research Applications

Biochemical Research

Buffering Agent
Glycylglycine is widely used as a buffering agent in biochemical experiments. It has an effective buffering range between pH 2.5–3.8 and 7.5–8.9, making it suitable for various biological systems. Its low toxicity allows it to be utilized in enzymatic assays and medical procedures without adverse effects on cellular activities .

Synthesis of Complex Peptides
GGH serves as a foundational template for synthesizing more complex peptides. This property is particularly valuable in peptide transport and absorption studies, where GGH can facilitate the understanding of peptide behavior in biological systems .

Protein Solubilization

Enhancement of Solubility in Recombinant Proteins
Recent studies have demonstrated that the addition of glycylglycine to growth media significantly enhances the solubility and yield of recombinant proteins expressed in E. coli. For instance, a study reported that integrating 0.1–0.4 M GGH into the media increased the solubility of recombinant core and envelope proteins by approximately 225% and 242%, respectively . This enhancement is crucial for producing soluble proteins that can be effectively used in immunoassays, particularly for diagnosing hepatitis C virus (HCV) infections.

Concentration (M)Core Protein Yield Increase (%)Envelope Protein Yield Increase (%)
0.1225242
0.4Not specifiedNot specified

Cellular Biology

Role in Spermatogonial Stem Cell Proliferation
Glycylglycine has been shown to play a critical role in the proliferation of spermatogonial stem cells (SSCs). In studies where SSCs were deprived of glial cell line-derived neurotrophic factor (GDNF), the addition of GGH significantly rescued cell viability, restoring it to levels similar to those in complete media . However, it was noted that GGH did not affect the expression levels of self-renewal genes, indicating its role primarily in cell viability rather than self-renewal mechanisms.

Case Studies and Research Findings

  • Study on HCV Diagnostics : The integration of GGH improved the antigenic performance of soluble proteins used in immunoassays for HCV detection, achieving a diagnostic accuracy of 100% with low viral RNA loads .
  • Metabolomic Analysis : In a metabolomic study focused on SSCs, GGH was identified as a significant metabolite that could rescue impaired cell proliferation following GDNF deprivation, highlighting its potential therapeutic applications in regenerative medicine .

Mechanism of Action

The mechanism of action of glycylglycine hydrochloride involves its role as a buffer, maintaining the pH of biological systems within a specific range. It interacts with hydrogen ions to stabilize the pH, which is crucial for various biochemical reactions. Additionally, it enhances the solubility of recombinant proteins by generating an osmophobic effect that induces the overexpression of heat shock chaperones like DnaK and GroEL in Escherichia coli .

Comparison with Similar Compounds

Glycylglycine hydrochloride is unique due to its simplicity as the smallest dipeptide and its effective buffering capacity. Similar compounds include:

    Acetylcysteine: Used as a mucolytic agent and in the treatment of acetaminophen overdose.

    Iminodiacetic acid: Utilized in chelation therapy and as a precursor in the synthesis of herbicides.

    Nitrilotriacetic acid: Employed in detergents and as a chelating agent.

    N-Oxalylglycine: Known for its role as an inhibitor of prolyl hydroxylase.

These compounds share some functional similarities but differ in their specific applications and chemical properties.

Biological Activity

Glycylglycine hydrochloride is a dipeptide composed of two glycine molecules linked by a peptide bond, and it plays significant roles in various biological processes. This article explores its biological activity, focusing on its effects on cell proliferation, rehydration solutions, and potential applications in medical and biochemical research.

Overview of this compound

  • Chemical Structure : Glycylglycine (C4H8N2O3) is the simplest peptide, consisting of two glycine residues.
  • Synthesis : First synthesized in 1901, it has applications in biochemistry, particularly in protein solubilization and as a buffer in biological systems .

1. Cell Proliferation

Recent studies indicate that glycylglycine plays a crucial role in the proliferation of spermatogonial stem cells (SSCs). In a metabolomic analysis, glycylglycine was identified as one of the metabolites that significantly rescued SSC proliferation following GDNF (glial cell line-derived neurotrophic factor) deprivation. Although it did not affect self-renewal gene expression, its presence was essential for maintaining cell viability under stress conditions .

Key Findings :

  • Rescue Effect : Glycylglycine at concentrations of 10 µM significantly improved SSC proliferation after GDNF deprivation.
  • Metabolomic Role : It is involved in metabolic pathways critical for cell growth and maintenance.

2. Oral Rehydration Solutions (ORS)

Glycylglycine has been evaluated for its efficacy in oral rehydration solutions aimed at treating dehydration, particularly in children with diarrheal illnesses. A comparative study assessed the effectiveness of a glycylglycine-based ORS against the standard WHO ORS. The results showed no significant advantages in clinical outcomes or rehydration times; however, the glycylglycine solution was deemed suitable for rehydration purposes .

Study Summary :

  • Participants : 62 infants aged 3-24 months.
  • Solutions Compared :
    • Glycylglycine-based ORS: Na+ 90, K+ 20, Cl- 80, glucose 67, glycine 53, glycylglycine 30.
    • Standard WHO ORS: Na+ 90, K+ 20, Cl- 80, glucose 110.
  • Outcome : No significant differences were found between groups regarding hydration status or duration of diarrhea.

Table: Summary of Key Research Findings on this compound

Study FocusKey FindingsReference
Cell ProliferationRescued SSC proliferation post-GDNF deprivation
Oral Rehydration SolutionsNo superiority over standard WHO ORS
Structural AnalysisNeutron diffraction studies on crystal structure
Protein SolubilizationEnhances solubility of recombinant proteins

Advanced Applications

Glycylglycine's low toxicity and buffering capacity make it a valuable compound in various biochemical applications. It has been shown to assist in solubilizing recombinant proteins in E. coli, which is crucial for protein engineering and therapeutic development . Furthermore, its role as a chelator for magnesium compounds highlights its potential in addressing mineral deficiencies effectively .

Q & A

Q. What are the validated methods for synthesizing glycylglycine hydrochloride in laboratory settings?

this compound is typically synthesized via peptide bond formation between glycine units, followed by HCl salt precipitation. A common protocol involves reacting glycine ethyl ester hydrochloride with another glycine unit in a polar solvent (e.g., DMSO) under basic conditions (e.g., triethylamine). Post-reaction, the product is purified via recrystallization from ethanol/water mixtures .

  • Key parameters :
ParameterOptimal Condition
SolventDMSO or DMF
BaseTriethylamine
Temperature25–40°C
Yield18–27% (reported)

Q. How should this compound be characterized to confirm identity and purity?

  • Identity confirmation :
  • FT-IR : Peaks at ~1650 cm⁻¹ (amide C=O) and ~1550 cm⁻¹ (N–H bend) .
  • ¹H NMR (D₂O): δ 3.7–4.0 ppm (CH₂ groups), δ 8.1 ppm (amide NH) .
    • Purity analysis :
  • HPLC : >98% purity using a C18 column with 0.1% TFA in water/acetonitrile mobile phase .
  • Titration : Acid-base titration with standardized NaOH to quantify free HCl content .

Q. What are the best practices for preparing this compound buffers in enzymatic studies?

this compound is used in buffers (e.g., pH 8.5) for enzyme assays. A validated protocol includes:

  • Dissolving 300 mM this compound in deionized water.
  • Adjusting pH with 1 M NH₄OH (avoid NaOH to prevent sodium interference) .
  • Filter-sterilizing (0.22 µm) for microbial studies .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported solubility data for this compound?

Discrepancies arise from solvent purity and temperature variations. For example:

  • Water solubility : 9 mg/mL at 25°C (Sigma-Aldrich), but 50 mg/mL in 1 M NH₄OH due to ion-pair disruption .
  • Methodological recommendation : Pre-saturate solvents under controlled humidity and validate via gravimetric analysis .

Q. What strategies optimize this compound’s stability in long-term biochemical experiments?

Stability is pH- and temperature-dependent:

  • Degradation pathways : Hydrolysis of amide bonds at pH < 2 or > 10 .
  • Storage recommendations :
ConditionStability Duration
2–8°C (dry)>12 months
−20°C (lyophilized)Indefinite
  • Stabilizers : Add 0.01% sodium azide to aqueous solutions to inhibit microbial growth .

Q. How do impurities in this compound affect peptide synthesis outcomes?

Trace glycine or HCl excess can skew coupling efficiency:

  • Impurity screening : Use ion chromatography to quantify free glycine (<0.5% acceptable) .
  • Impact : >1% glycine causes truncated peptides; >5% HCl inhibits carbodiimide-mediated couplings .

Q. What advanced techniques validate this compound’s role in metal ion chelation studies?

  • Isothermal titration calorimetry (ITC) : Measures binding constants (Kd) for metal ions (e.g., Cu²⁺, Zn²⁺) .
  • X-ray crystallography : Resolves coordination geometry in metal-glycylglycine complexes .

Methodological Challenges

Q. How can researchers address low reproducibility in this compound-mediated reactions?

  • Critical variables :
  • Humidity control : Hygroscopicity alters reagent stoichiometry; use desiccants during weighing .
  • Catalyst purity : Ensure triethylamine is freshly distilled to avoid amine oxides .

Q. What analytical workflows reconcile conflicting NMR and HPLC data for this compound?

  • Hypothesis : Solvent-induced tautomerism (e.g., zwitterionic vs. protonated forms in D₂O vs. CDCl₃) .
  • Solution : Perform 2D NMR (COSY, HSQC) to assign all proton environments conclusively .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Glycylglycine hydrochloride
Reactant of Route 2
Glycylglycine hydrochloride

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